molecular formula C24H30N4O B1168101 1-Coprosten-3-one semicarbazone CAS No. 116027-95-3

1-Coprosten-3-one semicarbazone

Cat. No.: B1168101
CAS No.: 116027-95-3
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Description

Historical Context of Semicarbazone Derivatives in Chemical Research

Semicarbazones, in a general sense, are derivatives of aldehydes or ketones formed by a condensation reaction with semicarbazide (B1199961). wikipedia.orgpharmatutor.org This reaction has been a fundamental tool in organic chemistry for over a century. Historically, the formation of crystalline semicarbazone derivatives was a common method for the identification and characterization of carbonyl compounds, as their distinct melting points provided a reliable means of identification. wikipedia.org Over time, the focus of semicarbazone research has expanded beyond simple derivatization. Scientists began to recognize that the incorporation of a semicarbazone group could significantly alter the biological activity of the parent molecule. pharmatutor.orgcore.ac.uk This realization paved the way for the exploration of semicarbazones in various fields, including medicinal chemistry.

Classification and Structural Features within the Steroidal Semicarbazone Class

Steroidal semicarbazones are classified based on the parent steroid from which they are derived. The fundamental structure consists of the characteristic four-ring steroid nucleus, known as the gonane, which is composed of seventeen carbon atoms arranged in three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. britannica.com The semicarbazone group (R₂C=NNHC(=O)NH₂) is typically formed at a carbonyl functional group present on the steroid skeleton. wikipedia.org

The structural diversity within this class arises from several factors:

The nature of the steroid core: The parent steroid can be an androstane (B1237026), estrane, pregnane (B1235032), cholestane, or other type, each with its unique arrangement of substituents. mdpi.com

The position of the semicarbazone group: The semicarbazone can be attached at different carbon atoms of the steroid nucleus where a ketone is present.

Additional modifications: The steroid skeleton or the semicarbazone moiety itself can be further modified, leading to a wide array of derivatives with varying properties. nih.gov

Overview of Research Trajectories for Steroidal Semicarbazones

Initial research on steroidal semicarbazones often focused on their synthesis and chemical characterization. nih.gov However, contemporary research has largely shifted towards investigating their potential biological activities. Studies have explored the antiproliferative, anticancer, and other pharmacological properties of these compounds. nih.govnih.govnih.gov The introduction of the semicarbazone group can influence a compound's lipophilicity and its ability to interact with biological targets, making this class of molecules a rich area for drug discovery and development. core.ac.uk Research has shown that steroidal semicarbazones and their closely related thiosemicarbazones exhibit a range of biological effects, including antibacterial and antiviral activities. nih.gov

Chemical Profile of 1-Coprosten-3-one semicarbazone

The specific compound, this compound, is a derivative of coprostanone, a C27 steroid. The name indicates the presence of a double bond at the first carbon position of the coprostane (B57355) skeleton and the formation of a semicarbazone at the ketone group on the third carbon.

PropertyValue
CAS Number 116027-95-3
Molecular Formula C₂₈H₄₇N₃O
Molecular Weight 441.7 g/mol

Data sourced from ChemicalBook and PubChem. chemicalbook.comnih.gov

The synthesis of this compound would typically involve the reaction of 1-Coprosten-3-one with semicarbazide, likely in the presence of a suitable catalyst and solvent system. researchgate.net This straightforward condensation reaction is a hallmark of semicarbazone formation. wikipedia.org While specific research exclusively detailing the biological activities of this compound is not extensively documented in the provided search results, the broader context of steroidal semicarbazone research suggests that it could be a candidate for investigation into its pharmacological potential. The structural modifications on the steroid nucleus, such as the position of the double bond, can significantly impact its biological profile. nih.gov

Properties

CAS No.

116027-95-3

Molecular Formula

C24H30N4O

Synonyms

1-Coprosten-3-one semicarbazone

Origin of Product

United States

Synthesis and Chemical Modification of 1 Coprosten 3 One Semicarbazone and Its Analogs

Synthetic Methodologies for the Formation of the Semicarbazone Moiety

The formation of the semicarbazone moiety is a fundamental reaction in organic chemistry, involving the conversion of a carbonyl group into a C=N double bond.

Condensation Reactions with Carbonyl Precursors

The synthesis of a semicarbazone from a ketone, such as 1-Coprosten-3-one, is a classic condensation reaction. The process involves the nucleophilic attack of semicarbazide (B1199961) on the electrophilic carbonyl carbon of the ketone. numberanalytics.com This reaction is typically acid-catalyzed. The mechanism proceeds in two main steps:

Nucleophilic Addition: The terminal primary amine group (-NH2) of semicarbazide, being the most nucleophilic nitrogen, attacks the carbonyl carbon of the ketone. The other two nitrogen atoms are significantly less nucleophilic because their lone pairs are delocalized by resonance with the adjacent carbonyl group. youtube.com This initial attack forms a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom under acidic conditions, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation results in the formation of the stable C=N double bond of the semicarbazone. numberanalytics.comyoutube.com

The general reaction scheme is as follows:

R₂C=O (Ketone) + H₂NNHCONH₂ (Semicarbazide) ⇌ R₂C=NNHCONH₂ (Semicarbazone) + H₂O

This method is widely applicable for the preparation, purification, and characterization of aldehydes and ketones due to the crystalline and stable nature of the resulting semicarbazones. researchgate.netcore.ac.uk

Optimization of Reaction Conditions and Yields

The efficiency and yield of semicarbazone formation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and pH.

Catalysis: The reaction is typically catalyzed by a weak acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. However, strong acidic conditions must be avoided as they would protonate the amine group of the semicarbazide, deactivating it as a nucleophile. nih.gov

Solvent: Ethanol is a commonly used solvent for this reaction, as it effectively dissolves both the steroidal ketone and the semicarbazide hydrochloride. sathyabama.ac.in

Temperature: For many ketones, the reaction proceeds efficiently at room temperature or with gentle heating (reflux). sathyabama.ac.in However, sterically hindered or less reactive ketones, such as certain diaryl ketones, may require more forcing conditions like higher temperatures or microwave irradiation to achieve good yields. nih.gov

pH Control: Maintaining a slightly acidic pH is crucial for optimal yield. A buffer, such as sodium acetate, is often used with semicarbazide hydrochloride to control the pH.

The table below summarizes typical conditions for the synthesis of semicarbazones from various carbonyl precursors.

Carbonyl PrecursorCatalyst/ReagentSolventConditionsYield (%)Reference
Various Aldehydes & KetonesSemicarbazide HCl, NaHCO₃None (Milling)Room Temp, 5-45 min94-98 researchgate.net
Substituted BenzaldehydesSemicarbazide HClEthyl Lactate (B86563):Water (80:20)Vortex, FreezerHigh geneseo.edu
Diaryl KetonesN-hydroxy semicarbazideEthanolMicrowaveGood nih.gov
AcetophenoneSemicarbazide HClNone (Milling)65-90 °C, 30-45 minQuantitative researchgate.net

Derivatization Strategies of the Steroidal Scaffold

Modifying the steroid nucleus of 1-Coprosten-3-one semicarbazone can lead to the development of new analogs with potentially altered properties.

Modifications at the Steroid Nucleus

The coprostane (B57355) skeleton offers several sites for chemical modification. For a precursor like 1-Coprosten-3-one, synthetic transformations could be envisioned at various positions:

Saturation of the C1-C2 Double Bond: The double bond in the A-ring can be selectively hydrogenated using standard catalytic hydrogenation methods (e.g., H₂/Pd-C). This would convert the 1-coprosten-3-one scaffold to a coprostan-3-one scaffold before or after semicarbazone formation.

Introduction of Functional Groups: Functional groups such as hydroxyl, halogen, or alkyl groups could be introduced at various positions on the steroid rings (A, B, C, D) or the side chain. These modifications often require multi-step synthetic sequences starting from a more functionalized steroid precursor.

Lactone Formation: In related androstane (B1237026) derivatives, modifications have included the formation of a 17a-homo-lactone ring, demonstrating the feasibility of expanding the D-ring. nih.gov

Substituent Effects on Semicarbazone Moieties

Modifications to the steroidal nucleus can electronically influence the semicarbazone moiety, which can, in turn, affect the compound's stability and biological profile. For instance, in a study on ergosterol (B1671047) peroxide derivatives, the introduction of various substituents on a phenyl ring attached to the semicarbazone side-chain had a significant impact on cytotoxic activity. nih.gov

Key observations on substituent effects include:

Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -CF₃, -Cl, -CN) on substituents attached to the semicarbazone moiety was found to enhance cytotoxic activity against several cancer cell lines. nih.gov This suggests that such groups can modulate the electronic properties of the N,N,O-tridentate donor system, which is often crucial for biological activity.

Electron-Donating Groups: Conversely, compounds with electron-donating groups (e.g., -OCH₃, -CH₃) tended to show lower activity. nih.gov

While these findings relate to substituents on a phenyl group attached to the semicarbazone, similar principles would apply to substituents on the steroid nucleus itself. Electron-withdrawing groups near the A-ring of the 1-Coprosten-3-one scaffold could potentially enhance the electrophilic character of the C=N bond, influencing its reactivity and interactions with biological targets.

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. rsc.org The synthesis of semicarbazones has benefited significantly from such green chemistry approaches.

Solvent-Free Synthesis: A highly efficient and eco-friendly method for semicarbazone synthesis involves the mechanical milling of a ketone with semicarbazide hydrochloride in the absence of any solvent. researchgate.netresearchgate.net This solid-state reaction is often rapid, proceeding to completion in minutes and producing high yields with minimal waste. researchgate.net

Use of Green Solvents: Traditional volatile organic solvents can be replaced with greener alternatives. Studies have shown successful semicarbazone synthesis in solvents like ethyl lactate and dimethyl isosorbide, often mixed with water. geneseo.edu An 80:20 mixture of ethyl lactate to water was found to be particularly effective, yielding pure products in high yields. geneseo.edu

Catalyst-Free Conditions: Some green methods allow for the synthesis of semicarbazones at ambient temperature without the need for an acid or base catalyst, simplifying the procedure and work-up. hakon-art.com

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis, especially for less reactive ketones. This technique can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov

The table below compares conventional and green synthetic approaches for semicarbazone formation.

MethodSolventCatalystConditionsAdvantagesReference
Conventional EthanolAcid/BaseRefluxWell-established sathyabama.ac.in
Solvent-Free Milling NoneNone/NaHCO₃Room Temp / 65-90°CFast, high yield, no solvent waste researchgate.netresearchgate.net
Green Solvent Ethyl Lactate/WaterNoneRoom TempEnvironmentally benign, high purity geneseo.edu
Microwave-Assisted EthanolAcidMicrowaveReduced reaction time, improved yield nih.gov

These modern approaches offer sustainable and efficient alternatives for the synthesis of this compound and its analogs, aligning with the principles of green chemistry. rsc.org

Mechanism of Semicarbazone Formation in the Context of Steroidal Substrates

The formation of a semicarbazone from a ketone or aldehyde is a well-established reaction in organic chemistry, proceeding through the nucleophilic addition of semicarbazide to the carbonyl group, followed by dehydration to form an imine-like linkage. numberanalytics.comquimicaorganica.orgwikipedia.org In the specific context of steroidal ketones, such as the precursors to this compound, the general mechanism holds true but is influenced by the unique structural and stereochemical characteristics of the steroid nucleus.

The reaction is initiated by the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of the steroidal ketone. This initial step results in the formation of a tetrahedral intermediate. numberanalytics.com The reaction is sensitive to pH, with an optimal range typically between 3 and 5, as acidic conditions are required to catalyze the dehydration step, while highly acidic conditions can lead to the protonation of the semicarbazide, rendering it non-nucleophilic. numberanalytics.com

For steroidal ketones, the accessibility of the carbonyl group to the incoming semicarbazide molecule is a critical factor influencing the reaction rate. The bulky and rigid tetracyclic structure of the steroid can sterically hinder the approach of the nucleophile. The specific position of the carbonyl group on the steroid framework (e.g., at C-3, C-6, C-17) will dictate the degree of steric hindrance and, consequently, the reaction conditions required for efficient semicarbazone formation.

A study involving the reaction of 3β-acetoxy-5α-cholestan-6-one semicarbazone with hydrogen peroxide provided insights into the stereochemical aspects of reactions involving steroidal semicarbazones. nih.gov While this study focused on a subsequent reaction of a pre-formed semicarbazone, the detailed structural analysis of the product underscores the importance of stereochemistry in the steroidal system. nih.gov The formation of a single isomer, where the -NH-CO- group is cis with respect to the C5α-H, highlights the stereoselective nature of reactions involving these steroidal derivatives. nih.gov This stereoselectivity is a direct consequence of the rigid conformational nature of the steroid rings.

The mechanism of semicarbazone formation with steroidal substrates can be summarized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of semicarbazide attacks the electrophilic carbonyl carbon of the steroidal ketone.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly attached nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final steroidal semicarbazone.

Advanced Structural Characterization and Stereochemical Investigations of 1 Coprosten 3 One Semicarbazone

Comprehensive Spectroscopic Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecular architecture of 1-Coprosten-3-one semicarbazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H, 13C, 2D NMR techniques)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific NMR data for this compound are not readily found, the expected chemical shifts can be inferred from the analysis of similar steroidal structures.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals corresponding to the numerous protons in the steroid backbone. Key diagnostic signals would include those for the vinyl protons of the A-ring, the methyl groups, and the protons of the semicarbazone moiety. The NH and NH₂ protons of the semicarbazone group typically appear as broad singlets due to quadrupole broadening and exchange phenomena.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The C=N carbon of the semicarbazone would be expected to resonate downfield, as would the carbonyl carbon of the urea (B33335) portion. The numerous sp³ hybridized carbons of the steroid nucleus would appear in the upfield region of the spectrum.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the unambiguous assignment of all proton and carbon signals. COSY spectra would reveal proton-proton coupling networks, while HSQC and HMBC would establish direct and long-range carbon-proton correlations, respectively, confirming the connectivity of the entire molecular structure.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-1-~125
C-2-~120
C-3-~160 (C=N)
C=O-~158
NH~9-10 (broad s)-
NH₂~6-7 (broad s)-
Steroid CH₃~0.7-1.2 (s)~12-25
Steroid CH₂, CH~1.0-2.5 (m)~20-60

Note: These are approximate values based on general knowledge of steroidal semicarbazones and related structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₂₈H₄₇N₃O), the molecular weight is approximately 441.7 g/mol nih.gov.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would be characteristic of the steroid nucleus and the semicarbazone side chain. Key fragmentations would likely involve cleavages of the steroid rings and loss of the semicarbazone moiety or parts thereof.

Interactive Table: Expected Mass Spectrometry Data for this compound
ParameterExpected Value
Molecular FormulaC₂₈H₄₇N₃O
Molecular Weight441.7 g/mol nih.gov
[M]⁺ (calculated)441.3719
Major FragmentsLoss of NH₂CONH₂, cleavage of steroid rings

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, C=N, and C-H bonds.

The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups of the semicarbazone moiety are expected to appear as medium to strong bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the urea portion of the semicarbazone would give rise to a strong absorption band around 1680 cm⁻¹. A strong band corresponding to the C=N stretching of the imine group would be observed in the 1620-1660 cm⁻¹ region. The C-H stretching vibrations of the steroid backbone would be visible just below 3000 cm⁻¹.

Interactive Table: Characteristic IR Absorption Frequencies for this compound
Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine)3200-3500
C-H stretch (alkane)2850-2960
C=O stretch (amide)~1680
C=N stretch (imine)1620-1660
N-H bend (amine)1550-1650

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. While a crystal structure for this compound is not publicly available, analysis of related semicarbazone structures reveals common features researchgate.net.

A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. This would confirm the connectivity established by NMR and provide insight into the conformation of the steroid rings and the geometry of the semicarbazone side chain. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the semicarbazone's N-H and C=O groups. The semicarbazone moiety is often found to be nearly planar.

Stereochemical Analysis: E/Z Isomerism and Tautomeric Equilibrium Studies

E/Z Isomerism

The C=N double bond of the semicarbazone gives rise to the possibility of E/Z geometric isomerism. The E isomer has the higher priority groups on opposite sides of the double bond, while the Z isomer has them on the same side docbrown.infowikipedia.orglibretexts.orgmasterorganicchemistry.com. According to the Cahn-Ingold-Prelog priority rules, the semicarbazone nitrogen attached to the steroid ring and the NH₂CONH- group would be compared. Generally, the E isomer is sterically favored and more stable for semicarbazones derived from ketones. Computational studies on various semicarbazones have shown the E configuration to be the most stable.

Tautomeric Equilibrium

Semicarbazones can potentially exist in tautomeric forms, most commonly the amide and imidic acid forms. This involves the migration of a proton from a nitrogen atom to the carbonyl oxygen. The amide form is generally the predominant tautomer in the solid state and in most solvents. The position of the tautomeric equilibrium can be influenced by factors such as solvent polarity and pH. Spectroscopic studies, particularly NMR, can be used to investigate the presence and relative concentrations of different tautomers in solution.

In Vitro Biological Activities and Mechanistic Studies of 1 Coprosten 3 One Semicarbazone

Antimicrobial Research Applications

Comprehensive searches of chemical and biological databases have yielded no studies evaluating the antimicrobial profile of 1-Coprosten-3-one semicarbazone.

Evaluation of Antibacterial Spectrum and Potency against Model Organisms

There is currently no available data on the antibacterial spectrum or potency of this compound. Studies to determine its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against standard model organisms, such as Escherichia coli or Staphylococcus aureus, have not been reported in the peer-reviewed literature.

Investigation of Antifungal Properties

Similarly, the antifungal properties of this compound remain uninvestigated. There are no published studies examining its efficacy against fungal pathogens like Candida albicans or Aspergillus fumigatus.

Elucidation of Cellular and Molecular Mechanisms of Antimicrobial Action

Due to the absence of primary antimicrobial activity data, the cellular and molecular mechanisms of action for this compound have not been explored. Research into its potential targets within microbial cells, such as cell wall synthesis, protein synthesis, or nucleic acid replication, has not been undertaken.

Antiproductive and Cytotoxic Activity in Disease Models (e.g., Cancer Cell Lines)

The potential of this compound as a cytotoxic or antiproductive agent has not been assessed in any published in vitro studies.

In Vitro Cytotoxicity Profiling (e.g., IC50 determination in specific cell lines)

There is a complete lack of data regarding the in vitro cytotoxicity of this compound. No studies have been conducted to determine its half-maximal inhibitory concentration (IC50) in any cancer cell lines. Consequently, no data tables of its cytotoxic profile can be provided.

Assessment of Apoptosis Induction and Cell Cycle Modulation in Cellular Systems

In the absence of any cytotoxicity data, there have been no subsequent investigations into the potential of this compound to induce apoptosis or modulate the cell cycle in cellular systems.

Exploration of Molecular Targets and Pathways Mediating Antiproductive Effects

While direct studies on the antiproductive effects of this compound are not extensively documented, research on related steroidal semicarbazones and thiosemicarbazones suggests potential molecular targets and pathways. Steroidal derivatives containing semicarbazone or thiosemicarbazone moieties have demonstrated antiproliferative activity against various cancer cell lines, including human gastric cancer (SGC-7901) and human liver cancer (Bel-7404) cells nih.gov. The cytotoxic effects of these compounds are believed to be mediated through interference with vital biochemical processes within the cells nih.gov.

The general structure of active semicarbazones often involves an aromatic system linked to the semicarbazone moiety, which is known to exhibit anti-viral and anti-cancer activity, frequently mediated through the chelation of metal ions like copper or iron within cells wikipedia.org. For steroidal semicarbazones, the steroid nucleus likely plays a crucial role in guiding the molecule to specific cellular targets, potentially including steroid receptors or enzymes involved in steroid metabolism. The introduction of a semicarbazone group to a steroid skeleton has been shown to result in compounds with moderate cytotoxic effects on cell lines such as HeLa and Jurkat nih.gov. The antiproductive mechanism may involve the induction of apoptosis, as has been observed with other cyclin-dependent kinase (CDK) inhibitors that share structural similarities with quinazolinone-based compounds mdpi.com.

Enzyme Inhibition and Modulatory Studies

Given the steroidal backbone of this compound, it is plausible that it could exert some modulatory effect on the COX pathway, although this would require experimental verification. Nonsteroidal anti-inflammatory drugs (NSAIDs) are the most common COX inhibitors, and their mechanism involves blocking the conversion of arachidonic acid to prostaglandins (B1171923) nih.gov.

Research into semicarbazone derivatives has revealed their potential to inhibit various enzymes. A series of semicarbazone and related analogs were synthesized and evaluated for their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) nih.gov. Several of these compounds displayed significant inhibitory activity against both isoforms nih.gov. For instance, certain derivatives showed substantial activity against MAO-A with IC50 values in the micromolar range nih.gov. Similarly, some compounds were found to be active against MAO-B nih.gov. Kinetic studies on the most potent analogs indicated their mode of interaction with these enzymes nih.gov.

Furthermore, steroidal alkaloids have been investigated for their inhibitory effects on cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. These studies suggest that the steroidal skeleton is a key feature for the inhibitory potency against these enzymes nih.gov. Cholinesterase inhibitors work by preventing the breakdown of neurotransmitters like acetylcholine (B1216132) wikipedia.orgwikipedia.org.

Enzyme TargetCompound ClassObserved InhibitionIC50 / Ki Values
Monoamine Oxidase A (MAO-A)Semicarbazone derivativesSubstantial activityIC50 = 0.5781 ± 0.1674 µM to 5.619 ± 1.04 µM nih.gov
Monoamine Oxidase B (MAO-B)Semicarbazone derivativesActiveIC50 = 3.5 ± 0.7 µM to 37.18 ± 2.485 µM nih.gov
Acetylcholinesterase (AChE)Steroidal alkaloidsNoncompetitive inhibitionKi = 16.0 to 90.3 µM nih.gov
Butyrylcholinesterase (BChE)Steroidal alkaloidsUncompetitive or noncompetitive inhibitionKi = 5.0 to 15.6 µM nih.gov

Receptor Interaction and Ligand Binding Research (e.g., Steroid Receptors, In Vitro)

The steroidal structure of this compound suggests a potential for interaction with various steroid receptors. Steroid hormones exert their effects by binding to these receptors, which then act as hormone-dependent nuclear transcription factors mdpi.com. The binding of a ligand to a steroid receptor can induce conformational changes, leading to the recruitment of coactivators and subsequent regulation of gene transcription mdpi.com.

While specific binding studies for this compound are not available, research on other steroids provides a framework for understanding potential interactions. For example, the inhibitory potency of certain steroids on the nicotinic acetylcholine receptor has been linked to their structural features, such as the presence of a polar group at specific positions nih.gov. The hydrophilicity of steroids has also been found to correlate with their inhibitory potency in some cases nih.gov.

Structure-Activity Relationship (SAR) Investigations for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For semicarbazone derivatives, SAR studies have revealed that modifications to different parts of the molecule can significantly impact their inhibitory potency and selectivity. For instance, in a series of semicarbazone-based inhibitors, the N4-2,6-dimethylphenyl moiety and an unaltered semicarbazone core were found to be optimal for activity nih.gov.

Compound ClassKey Structural Features for ActivityBiological Effect
Semicarbazone derivativesN4-2,6-dimethylphenyl moiety, unmodified semicarbazone core nih.govInhibition of membrane trafficking nih.gov
Steroidal alkaloidsNitrogen substituents at C-3 and/or C-20, hydrophobicity of pregnane (B1235032) skeleton nih.govCholinesterase inhibition nih.gov
Steroidal semicarbazonesSpecific substitutions on the steroid nucleus and semicarbazone moietyAntiproliferative activity nih.gov
Hydroxy semicarbazone derivativesHydrophilicityAntibacterial activity nih.gov

Theoretical and Computational Chemistry Applications in 1 Coprosten 3 One Semicarbazone Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For a compound like 1-Coprosten-3-one semicarbazone, DFT can be employed to determine key electronic properties.

In similar studies on other semicarbazone derivatives, such as those of phenylisoxazole, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been used to analyze energetic, structural, and electronic properties. researchgate.net This level of theory can also be applied to this compound to elucidate its characteristics.

Key applications of DFT for this compound would include:

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, MEP analysis could pinpoint reactive sites, such as the oxygen atom of the carbonyl group and the hydrogen atoms of the amide and hydrazone fragments. researchgate.net

Atomic Charges: Calculating Mulliken or Natural Bond Orbital (NBO) atomic charges helps to quantify the electron distribution within the molecule, offering further insights into its reactivity and intermolecular interactions.

A hypothetical DFT study on this compound could yield data similar to that found for other semicarbazones, as illustrated in the table below.

Computational ParameterPredicted Information for this compound
HOMO Energy Indicates the electron-donating capacity of the molecule.
LUMO Energy Indicates the electron-accepting capacity of the molecule.
HOMO-LUMO Gap Predicts the chemical stability and reactivity.
MEP Analysis Identifies sites for electrophilic and nucleophilic attack.
Atomic Charges Quantifies charge distribution on individual atoms.

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable in drug discovery and medicinal chemistry for understanding how a molecule like this compound might interact with biological targets.

In studies on other steroid-based semicarbazones, molecular docking has been used to investigate their potential as anticancer agents by simulating their binding to hormone receptors or enzymes involved in steroid biosynthesis. nih.gov For instance, the binding affinities of novel androstane (B1237026) derivatives with semicarbazone motifs to estrogen, androgen, and glucocorticoid receptors have been assessed using these methods. nih.gov

Potential applications of molecular docking for this compound include:

Target Identification: Identifying potential protein targets by screening against a library of known protein structures.

Binding Affinity Prediction: Estimating the strength of the interaction between this compound and a specific protein target, often expressed as a binding energy (ΔG).

Interaction Analysis: Visualizing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This can reveal key amino acid residues involved in binding.

The following table illustrates the type of data that could be generated from a molecular docking study of this compound with a hypothetical protein target.

Docking ParameterDescriptionExample Finding
Binding Energy (kcal/mol) The predicted free energy of binding. A more negative value indicates a stronger interaction.-8.5 kcal/mol
Hydrogen Bonds Identifies specific hydrogen bond donors and acceptors between the ligand and protein.Hydrogen bond between the semicarbazone NH and the backbone carbonyl of a specific amino acid residue.
Hydrophobic Interactions Shows nonpolar interactions between the steroidal backbone and hydrophobic pockets in the protein.The coprostane (B57355) ring system fits into a hydrophobic cleft lined with specific nonpolar amino acid residues.
Inhibitory Constant (Ki) A calculated value based on binding energy that estimates the concentration needed to inhibit the protein's function.Predicted Ki in the micromolar range.

Conformational Analysis and Prediction of Energetic Minima

Conformational analysis is the study of the different three-dimensional shapes (conformations) a molecule can adopt due to rotation around its single bonds. pharmacy180.comlibretexts.org For a flexible molecule like this compound, with its steroidal backbone and semicarbazone side chain, understanding its conformational preferences is crucial as different conformations can have different biological activities.

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformations (energetic minima) and the energy barriers between them. fiveable.me This is particularly important for the cyclohexane (B81311) rings of the steroid nucleus, which can exist in chair, boat, and twist-boat conformations. nobelprize.org The chair conformation is generally the most stable. nobelprize.org

Applications of conformational analysis for this compound:

Identification of Stable Conformers: Determining the most likely three-dimensional structures of the molecule under physiological conditions.

Geometric Parameter Analysis: Calculating bond lengths, bond angles, and dihedral angles for the most stable conformers.

Understanding Structure-Activity Relationships: Correlating specific conformations with biological activity. The spatial arrangement of the semicarbazone group relative to the steroid core could be critical for receptor binding.

A computational conformational analysis could reveal the relative energies of different conformers, as shown in the hypothetical table below.

ConformerRelative Energy (kcal/mol)Key Structural Feature
Global Minimum (Chair) 0.0The most stable conformation with the A/B rings in a chair conformation.
Local Minimum (Twist-Boat) +5.5A less stable conformation of one of the steroid rings.
Rotamer 1 (Side Chain) +1.2A different orientation of the semicarbazone group relative to the D-ring.
Rotamer 2 (Side Chain) +2.5Another possible orientation of the semicarbazone group.

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the electronic environment of the molecule.

For molecules with similar functional groups, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been successful in predicting NMR chemical shifts. nih.gov This approach could be applied to this compound to predict its ¹³C and ¹H NMR spectra. Discrepancies between calculated and experimental spectra can point to specific structural or electronic features not initially considered.

Time-dependent DFT (TD-DFT) is another powerful tool used to predict electronic absorption spectra (UV-Vis). numberanalytics.com By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed in experimental UV-Vis spectra to specific molecular orbital transitions, such as n → π* or π → π*.

Applications in spectroscopy include:

NMR Spectra Prediction: Calculating ¹³C and ¹H chemical shifts to aid in the assignment of experimental NMR signals.

UV-Vis Spectra Simulation: Predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

IR and Raman Spectra Calculation: Simulating vibrational frequencies to help interpret experimental infrared and Raman spectra.

The table below shows a hypothetical correlation between experimental and computationally predicted spectroscopic data for this compound.

Spectroscopic DataExperimental ValueCalculated Value (Method)Correlation/Interpretation
¹³C NMR (C=O) ~175 ppm~174 ppm (GIAO-DFT)Good agreement confirms the assignment of the carbonyl carbon.
¹H NMR (N-H) ~9.5 ppm~9.4 ppm (GIAO-DFT)Helps to distinguish between different N-H protons in the semicarbazone moiety.
UV-Vis (λmax) ~268 nm~265 nm (TD-DFT)Assigned to a π → π* transition within the C=N-N=C conjugated system.
IR (C=O stretch) ~1690 cm⁻¹~1695 cm⁻¹ (DFT)Confirms the presence of the conjugated carbonyl group.

Theoretical Mechanistic Studies of Chemical Reactions

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. This involves calculating the structures and energies of reactants, transition states, intermediates, and products.

For this compound, a key reaction is its formation from 1-coprosten-3-one and semicarbazide (B1199961). The mechanism of semicarbazone formation generally involves the nucleophilic attack of the semicarbazide on the carbonyl carbon, followed by a proton transfer and subsequent dehydration to form the C=N double bond. numberanalytics.com

Furthermore, theoretical studies can explore the reactivity of the final product. For instance, research on other steroidal semicarbazones has used DFT to investigate the mechanism of their reaction with hydrogen peroxide, identifying radical intermediates and predicting the stereoselectivity of the product. nih.gov

Applications of theoretical mechanistic studies:

Reaction Pathway Elucidation: Mapping out the most likely pathway for a chemical reaction and identifying the rate-determining step.

Transition State Analysis: Characterizing the high-energy transition state structures to understand the energy barrier of the reaction.

Prediction of Regio- and Stereoselectivity: Explaining why a reaction yields a particular isomer.

A hypothetical reaction coordinate diagram for the formation of this compound could be constructed from these calculations, illustrating the energy changes as the reaction progresses from reactants to products through various intermediates and transition states.

Advanced Analytical Methodologies for 1 Coprosten 3 One Semicarbazone

Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., GC-MS, LC-MS)

The separation and quantification of 1-Coprosten-3-one semicarbazone from intricate mixtures are predominantly achieved through the powerful combination of chromatography and mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. nih.gov For a compound like this compound, which has a relatively high molecular weight, derivatization is often a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis. nih.govmdpi.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization strategy for steroids and their derivatives. mdpi.com This process replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, reducing polarity and improving chromatographic peak shape. mdpi.comnih.gov

The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of column is critical, with low-bleed, non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, being suitable for high-temperature separations required for steroid-like molecules. oup.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, enabling confident identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS has emerged as a powerful alternative and often preferred method for the analysis of less volatile and thermally labile compounds, a category into which many steroid derivatives fall. researchgate.netnih.gov A significant advantage of LC-MS is that it often circumvents the need for derivatization, though it can be employed to enhance ionization efficiency. nih.govresearchgate.net

For this compound, a reversed-phase HPLC system would be the standard approach, utilizing a C18 or similar column for separation. tandfonline.comnih.gov The mobile phase typically consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like formic acid to improve peak shape and ionization. tandfonline.comfrontiersin.org

The eluent from the HPLC is directed to the mass spectrometer, commonly equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. ESI is particularly well-suited for polar molecules and is a soft ionization technique, often resulting in the observation of the intact molecular ion, which is crucial for identification. Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.netnih.gov

Interactive Data Table: Representative Chromatographic Conditions

ParameterGC-MS (Illustrative)LC-MS/MS (Illustrative)
Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-1ms)150 mm x 2.1 mm, 2.7 µm particle size (e.g., C18)
Injection Volume 1 µL (splitless)5 µL
Oven Program 150°C (1 min), ramp to 300°C at 15°C/min, hold for 10 minIsocratic or Gradient Elution
Carrier Gas/Mobile Phase Helium at 1 mL/minA: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Positive Mode
MS Detection Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

Method Development for High-Throughput Analysis

In scenarios requiring the analysis of a large number of samples, the development of high-throughput methods is essential. High-throughput screening (HTS) aims to maximize the number of samples analyzed per unit of time without compromising data quality. nih.gov For this compound, this can be achieved through several strategies.

Automation is a key component of HTS. birmingham.ac.uk This includes the use of robotic liquid handling systems for sample preparation, derivatization (if required for GC-MS), and transfer to autosamplers. The use of 96-well plates for sample processing significantly increases throughput. nih.gov

In the context of LC-MS, the development of rapid chromatographic methods is crucial. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particle sizes, allow for much faster separations—often under five minutes—while maintaining or even improving resolution compared to conventional HPLC. waters.com Convergence Chromatography (CC), which utilizes supercritical fluid as the mobile phase, offers another avenue for rapid, high-efficiency separations of steroid-like compounds. waters.com

For the mass spectrometric detection, methods like Atmospheric Solids Analysis Probe (ASAP)-MS can offer extremely rapid screening of samples with minimal preparation, making them suitable for initial high-throughput identification before more detailed quantitative analysis. nih.gov

Advanced Techniques for Purity Assessment and Contaminant Detection

Ensuring the purity of a chemical compound like this compound is critical, especially if it is to be used as a reference standard. Advanced analytical techniques are employed to detect and identify even trace-level impurities.

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), is a powerful tool for purity assessment. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and any potential impurities. This allows for the confident identification of contaminants without the need for authentic standards of those impurities.

Multi-dimensional chromatography, such as two-dimensional gas chromatography (GCxGC) or two-dimensional liquid chromatography (LCxLC), offers significantly enhanced peak capacity and resolving power compared to single-dimension chromatography. This is particularly useful for separating co-eluting impurities from the main compound in complex samples.

For the characterization and purity assessment of a synthesized batch of this compound, a combination of techniques is often employed. This can include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural confirmation, alongside chromatographic techniques for separation and quantification of impurities. sathyabama.ac.inresearchgate.netresearchgate.net

Interactive Data Table: Purity Assessment Techniques

TechniquePrincipleApplication for this compound
LC-HRMS (e.g., Orbitrap, TOF) Measures mass-to-charge ratios with very high accuracy.Confirms elemental composition of the main compound and identifies unknown impurities based on their exact mass.
GCxGC-MS Two-dimensional gas chromatography providing enhanced separation.Resolves complex mixtures and separates co-eluting impurities that might be missed in a standard GC-MS analysis.
Quantitative NMR (qNMR) Uses NMR to determine the concentration of a substance by comparing its signal intensity to a certified reference material.Provides a highly accurate quantification of the purity of this compound without requiring an identical standard.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can be used to determine the melting point and assess the purity of a crystalline solid form of the compound.

Coordination Chemistry and Metal Complexation Research of Semicarbazones

Semicarbazones as Versatile Ligands for Metal Ions

Semicarbazones are highly versatile ligands primarily due to the presence of multiple potential donor atoms, specifically the imine nitrogen, the carbonylic oxygen, and in some cases, other nitrogen atoms within the semicarbazide (B1199961) backbone. core.ac.ukccsenet.org This structure allows them to act as chelating agents, binding to a central metal ion through two or more donor sites to form stable ring structures. pnrjournal.comcore.ac.uk

The versatility of semicarbazones as ligands stems from several key characteristics:

Multiple Donor Sites : They possess both hard (oxygen) and borderline (nitrogen) donor atoms, enabling them to coordinate with a wide variety of transition metals and main group elements. nanoient.org

Variable Coordination Modes : Semicarbazones can coordinate to metal ions in several ways. They can act as neutral bidentate ligands, typically through the carbonyl oxygen and the azomethine nitrogen (O, N coordination). nih.gov Following deprotonation of the amide group to form an enolate, they can act as anionic ligands, which can lead to different coordination geometries. rroij.comias.ac.in Depending on the substituents on the semicarbazone skeleton, they can also exhibit tridentate (e.g., O, N, N) or even quadridentate coordination. core.ac.ukias.ac.in In some cases, unusual four-membered chelate rings have been observed. acs.orgnih.gov

Electronic and Steric Tunability : The chemical properties of the ligand can be easily modified by changing the aldehyde or ketone precursor. This allows for fine-tuning of the steric and electronic environment around the metal center, influencing the stability, reactivity, and spectroscopic properties of the resulting complex. nanoient.org Aromatic substituents, for instance, can enhance the delocalization of electron density across the ligand skeleton. core.ac.uk

Table 1: Common Coordination Modes of Semicarbazone Ligands

Coordination ModeDonor Atoms InvolvedLigand FormDescription
BidentateAzomethine Nitrogen (N), Carbonyl Oxygen (O)NeutralForms a stable five-membered chelate ring, a very common mode. nih.govacs.org
BidentateAmido Nitrogen (N), Carbonyl Oxygen (O)NeutralForms a less common four-membered chelate ring. acs.orgnih.gov
TridentatePyridyl Nitrogen (N), Azomethine Nitrogen (N), Carbonyl Oxygen (O)Neutral or AnionicOccurs when the parent aldehyde/ketone contains an additional donor site, like a pyridine (B92270) ring. core.ac.ukias.ac.in
TridentatePhenyl Carbon (C), Azomethine Nitrogen (N), Carbonyl Oxygen (O)AnionicInvolves metalation of an ortho-carbon on a phenyl ring. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with semicarbazone ligands is typically achieved through a direct reaction between the semicarbazone and a suitable metal salt in a solvent like methanol (B129727) or ethanol. nanoient.orguowasit.edu.iq The reaction often involves heating under reflux to ensure completion. nanoient.org The resulting metal complexes can then be isolated as crystalline solids.

Characterization of these complexes is crucial to determine their structure, stoichiometry, and the nature of the metal-ligand bonding. A combination of analytical and spectroscopic techniques is employed for this purpose. core.ac.ukresearchgate.net

Elemental Analysis : Determines the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis) to confirm the empirical formula of the complex. core.ac.uk

Molar Conductance Measurements : This technique is used to determine whether the ligand is coordinated as a neutral molecule or as an anion by measuring the electrolytic nature of the complex in solution. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is vital for identifying the donor sites of the ligand. A shift in the stretching frequency of the C=O (carbonyl) and C=N (azomethine) groups upon complexation indicates their involvement in bonding to the metal ion. The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, further confirming coordination. grin.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., with Zn(II) or Ni(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. nanoient.orgnih.gov The absence of the N-H proton signal can indicate deprotonation and coordination in an anionic form. acs.org

Electronic (UV-Vis) Spectroscopy : This method provides information about the electronic transitions within the complex and can help in deducing the geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Magnetic Susceptibility Measurements : This technique determines the magnetic moment of the complex, which reveals the number of unpaired electrons and thus provides insight into the oxidation state and geometry of the metal ion (e.g., distinguishing between high-spin and low-spin complexes). nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic complexes, such as those of Cu(II) or Mn(II), EPR spectroscopy gives detailed information about the electronic environment of the metal ion and the nature of the metal-ligand bond. nih.govnih.gov

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nanoient.orgias.ac.in

Table 2: Techniques for Characterizing Semicarbazone Metal Complexes

TechniqueInformation Obtained
Elemental AnalysisConfirms empirical formula and stoichiometry. core.ac.uk
Molar ConductanceDetermines the ionic or non-ionic nature of the complex. nih.gov
IR SpectroscopyIdentifies the ligand's donor atoms involved in coordination. grin.com
NMR SpectroscopyElucidates the solution-state structure for diamagnetic complexes. nih.gov
UV-Vis SpectroscopySuggests the coordination geometry of the metal ion. researchgate.net
Magnetic SusceptibilityDetermines the number of unpaired electrons and magnetic properties. nih.gov
EPR SpectroscopyProbes the electronic environment of paramagnetic metal centers. nih.gov
X-ray DiffractionProvides definitive 3D molecular structure and bond parameters. ias.ac.in

Impact of Metal Complexation on Chemical Reactivity and Biological Activity

The coordination of a semicarbazone ligand to a metal ion can dramatically alter its chemical and biological properties. It is a widely observed phenomenon that metal complexes are often more biologically active than the free, uncoordinated ligands. core.ac.ukrroij.com This enhancement is attributed to several factors, a concept often explained by chelation theory.

Furthermore, the coordinated metal ion itself can be a key factor in the biological mechanism. The complex can introduce the metal ion to a biological system in a controlled manner, allowing it to interfere with cellular processes. ccsenet.org The geometry and stability of the complex dictate how it interacts with biological macromolecules like DNA and proteins. For instance, studies on copper complexes have shown they can bind to and cleave DNA, and inhibit enzymes like topoisomerase IIα, which are crucial for cell replication. ohsu.edu The biological activity of semicarbazone complexes, including antibacterial, antifungal, antiviral, and anticancer properties, is therefore a synergistic effect of the ligand, the metal ion, and the resulting three-dimensional structure of the complex. nih.govpnrjournal.comrroij.com

Theoretical Studies of Metal-Ligand Interactions

To gain deeper insight into the nature of the bonding between semicarbazones and metal ions, theoretical and computational methods are increasingly employed. Density Functional Theory (DFT) is a particularly powerful tool for modeling these systems. ccsenet.org

These theoretical studies can:

Predict Favorable Coordination Sites : By calculating the energy of different possible structures, researchers can determine the most stable coordination mode for a given ligand and metal ion. Studies have shown that for semicarbazones, the oxygen atom is often a highly favorable coordination site. ccsenet.org

Correlate Electronic Structure with Reactivity : Computational models can calculate various electronic properties, such as charge distribution and molecular orbital energies. These properties can be correlated with the observed chemical reactivity and electrochemical behavior of the complexes, such as their redox potentials. nih.gov By understanding the electronic structure, researchers can better predict the behavior of these complexes and rationally design new compounds with desired properties. nih.gov

Theoretical calculations provide a framework for interpreting experimental data from techniques like IR and EPR spectroscopy and offer predictive power for designing new semicarbazone-based metal complexes for specific applications. researchgate.netresearchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for preparing semicarbazone derivatives like 1-Coprosten-3-one semicarbazone?

Semicarbazones are synthesized via condensation reactions between ketones/aldehydes and semicarbazide under acid-catalyzed conditions. Sodium acetate is often added to buffer the reaction medium, optimizing pH for higher yields . For advanced derivatives like this compound, structural modifications (e.g., introducing halogen-substituted aryl rings or altering spacer groups between pharmacophore regions) are performed to enhance bioactivity or study structure-activity relationships. These modifications require regioselective synthesis and purification using techniques like recrystallization or column chromatography .

Q. How are semicarbazone complexes characterized for structural and electronic properties?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Hirshfeld surface analysis complements SCXRD by quantifying noncovalent interactions in the crystalline state . Spectroscopic methods, including FT-IR and NMR, validate functional groups and ligand coordination modes. For example, shifts in carbonyl (C=O) or imine (C=N) stretching frequencies in IR spectra indicate metal-ligand binding .

Q. What experimental approaches are used to evaluate the biological activity of semicarbazone derivatives?

In vitro assays, such as minimum inhibitory concentration (MIC) tests, assess antifungal/antimicrobial efficacy against strains like Candida albicans or Aspergillus niger. For example, semicarbazones with MIC values ≤0.156 μmol/mL are considered potent . In vivo studies (e.g., anticonvulsant activity in mice) involve dose-response experiments, where protection rates (25–100% survival) are measured against induced seizures. Activity correlations with structural features (e.g., electron-withdrawing substituents) are statistically validated .

Advanced Research Questions

Q. How do noncovalent interactions influence the catalytic activity of metal-semicarbazone complexes?

In copper(II) or palladium(II) complexes, tridentate coordination (NNO or ONN donor modes) stabilizes metal centers, enabling catalytic applications like Suzuki coupling. Noncovalent interactions (e.g., hydrogen bonds, π-π stacking) in crystal packing enhance thermal stability and recyclability. For instance, Pd-Ru heterodinuclear complexes exhibit superior catalytic efficiency in C–C cross-coupling due to synergistic ligand-metal interactions . Hirshfeld surface analysis quantifies these interactions, guiding catalyst design .

Q. What computational methods are employed to predict semicarbazone reactivity and bioactivity?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes molecular geometries and calculates frontier molecular orbitals (FMOs). HOMO-LUMO gaps correlate with charge-transfer interactions and bioactivity. Natural bond orbital (NBO) analysis identifies stabilizing intramolecular interactions (e.g., C–H···N hydrogen bonds), while molecular docking predicts binding affinities to target proteins (e.g., fungal lanosterol demethylase) . Discrepancies between experimental and theoretical bond lengths (e.g., <0.05 Å) are attributed to solid-state vs. gaseous-phase differences .

Q. How do metal ion choices impact the spin-crossover behavior of semicarbazone complexes?

Iron(III) semicarbazone complexes exhibit spin-crossover (SCO) behavior, where metal centers transition between high-spin (HS) and low-spin (LS) states under thermal or pressure stimuli. Magnetic susceptibility measurements and Mössbauer spectroscopy quantify SCO transitions. For example, [Fe(Hsemsal)(semsal)]·3H₂O shows abrupt spin-state changes near room temperature, influenced by ligand field strength and π-backbonding . SCO properties are tunable via ligand substitution (e.g., seleno- vs. thiosemicarbazones), enabling applications in molecular switches .

Data Contradiction Analysis

Q. How can conflicting reports on semicarbazone bioactivity be resolved?

Discrepancies in bioactivity (e.g., inactive vs. potent derivatives) often arise from structural nuances (e.g., substituent position, stereochemistry) or assay variability. For example, compound 4K in a series showed no anticonvulsant activity, while 4E protected 100% of mice, attributed to its para-fluoro substitution enhancing blood-brain barrier penetration . Meta-analyses using standardized protocols (e.g., fixed MIC testing conditions) and multivariate statistical models (e.g., QSAR) reconcile such contradictions by isolating critical structural determinants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.